molecular formula C12H10Br2N6O4 B7738979 C12H10Br2N6O4

C12H10Br2N6O4

Cat. No.: B7738979
M. Wt: 462.05 g/mol
InChI Key: VTTUXEXFOGDSLT-HQYXKAPLSA-N
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Description

C₁₂H₁₀Br₂N₆O₄ is a brominated heterocyclic compound containing nitrogen and oxygen. Such compounds often exhibit applications in pharmaceuticals, agrochemicals, or materials science due to their stability and functional diversity .

Properties

IUPAC Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N6O4/c13-6-1-5(2-7(14)9(6)22)3-16-18-8(21)4-15-10-11(23)17-12(24)20-19-10/h1-3,22H,4H2,(H,15,19)(H,18,21)(H2,17,20,23,24)/b16-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTUXEXFOGDSLT-HQYXKAPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=NNC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)/C=N/NC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12H10Br2N6O4 typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by the introduction of nitrogen and oxygen-containing functional groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

C12H10Br2N6O4: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different brominated or nitrogen-containing products, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

C12H10Br2N6O4: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which C12H10Br2N6O4 exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism can vary based on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from structurally related compounds in the C₁₂ series and brominated analogs:

2.1 Structural and Functional Group Comparisons
  • C₁₂H₆Br₄O₄S: This compound shares bromine substituents and oxygen atoms but includes sulfur instead of nitrogen.
  • C₁₂H₄Cl₆S₂ : While chlorinated, its hexachloro structure increases molecular weight (MW = 427.9 g/mol) versus C₁₂H₁₀Br₂N₆O₄ (MW ≈ 454.0 g/mol). Bromine’s higher atomic weight and lower electronegativity compared to chlorine could lead to distinct reactivity patterns, such as slower nucleophilic substitution but stronger hydrophobic effects .
2.2 Physicochemical Properties
  • Solubility : Brominated compounds like C₇H₆N₂O () exhibit high solubility (1.55 mg/mL) due to polar functional groups. C₁₂H₁₀Br₂N₆O₄’s additional nitrogen and oxygen atoms may enhance water solubility compared to purely aromatic brominated compounds, though steric hindrance from bromine could counterbalance this .
  • Toxicity : highlights that brominated/aminated compounds (e.g., CAS 239097-74-6) often show CYP enzyme inhibition (e.g., CYP1A2). C₁₂H₁₀Br₂N₆O₄’s multiple nitrogen sites might amplify such interactions, necessitating toxicity screening .

Data Table: Hypothetical Comparison Based on Structural Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (mg/mL) Notable Reactivity
C₁₂H₁₀Br₂N₆O₄ C₁₂H₁₀Br₂N₆O₄ ~454.0 Br, N, O Not reported Likely electrophilic substitution
C₁₂H₆Br₄O₄S (Ref.) C₁₂H₆Br₄O₄S 569.8 Br, S, O Not reported Thioether oxidation
CAS 239097-74-6 C₇H₆N₂O 134.14 NH₂, O 1.55 CYP1A2 inhibition

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